molecular formula C13H24N2O3 B580805 (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate CAS No. 1263283-92-6

(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate

Cat. No.: B580805
CAS No.: 1263283-92-6
M. Wt: 256.346
InChI Key: TVBWUDCQKYYGHN-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique hexahydropyrano[2,3-c]pyrrole core, which is a bicyclic structure incorporating both pyrrole and tetrahydropyran rings. The presence of functional groups such as the tert-butyl ester and aminomethyl group further enhances its reactivity and utility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Cyclization to Form the Hexahydropyrano[2,3-c]pyrrole Core: The pyrrole intermediate undergoes cyclization with a suitable diol or dihalide to form the hexahydropyrano[2,3-c]pyrrole core.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the pyrrole ring can lead to the formation of saturated amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, saturated amines

    Substitution: Halides, alkoxides

Scientific Research Applications

Chemistry

In chemistry, (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structural features make it a suitable candidate for investigating the mechanisms of these enzymes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active site residues, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
  • (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

Compared to similar compounds, (2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate stands out due to its unique combination of functional groups and bicyclic structure. The presence of both the pyrrole and tetrahydropyran rings, along with the aminomethyl and tert-butyl ester groups, provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

tert-butyl (2R,4aR,7aS)-2-(aminomethyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-9-4-5-10(6-14)17-11(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBWUDCQKYYGHN-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(OC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](O[C@@H]2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.